molecular formula C18H20N6O B2374188 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034230-06-1

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2374188
CAS RN: 2034230-06-1
M. Wt: 336.399
InChI Key: QHIIXQRYIGPQAX-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, also known as DMAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein called protein kinase B (PKB), which is involved in various cellular processes such as cell growth, differentiation, and survival. In

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed various methods for synthesizing novel heterocyclic compounds using "3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide" as a precursor. These methods enable the creation of compounds with potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer activities.

  • Synthesis of Pyrazolopyrimidine and Triazolopyrimidine Derivatives : A study explored the synthesis of pyrazolopyrimidine and triazolopyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

  • Anticancer Activity of Carboxamide Derivatives : Another research demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives showed potent cytotoxicity against various cancer cell lines, with some having IC(50) values less than 10 nM (Deady et al., 2003).

  • Antimicrobial and Antitumor Activities : Microwave-assisted synthesis of new pyrazolopyridines was reported, with some compounds showing significant antimicrobial, antitumor, and antioxidant activities. This highlights the compound's utility in developing therapeutics with multiple biological activities (El‐Borai et al., 2013).

  • In-Vitro Antitumor Activity : Facile synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety was studied. Some compounds exhibited significant in-vitro antitumor activity against colon cancer cell lines, highlighting the potential for developing new anticancer agents (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

3-(dimethylamino)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-23(2)15-6-4-5-13(9-15)18(25)21-11-16-17(20-8-7-19-16)14-10-22-24(3)12-14/h4-10,12H,11H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIXQRYIGPQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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